benzyl N-(1,4-dihydroxybutan-2-yl)carbamate
Description
Benzyl N-(1,4-dihydroxybutan-2-yl)carbamate (CAS: 672309-94-3) is a carbamate derivative featuring a benzyl-protected amine group and a 1,4-dihydroxybutan-2-yl substituent. Carbamates are widely employed in organic synthesis as protecting groups for amines due to their stability under diverse reaction conditions and ease of removal via hydrogenolysis or acidic hydrolysis . This compound’s diol moiety enhances its hydrophilicity compared to simpler carbamates, making it relevant in pharmaceutical intermediates and bioconjugation chemistry.
Properties
IUPAC Name |
benzyl N-(1,4-dihydroxybutan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c14-7-6-11(8-15)13-12(16)17-9-10-4-2-1-3-5-10/h1-5,11,14-15H,6-9H2,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEHYMIWBJBOPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Comparative Analysis of Methods
*Estimated from intermediate yields in.
Critical Reaction Parameters
- Temperature : Optimal carbamate formation occurs at 110°C.
- Catalysts : Nickel oxide-bismuth oxide enhances urea-alcohol reactions.
- Solvents : THF and dichloromethane are preferred for hydroboration and amine protection.
Analytical Characterization
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl groups at positions 1 and 4 are susceptible to oxidation under controlled conditions. Common oxidizing agents convert these groups into carbonyl compounds:
-
Primary hydroxyl (C1) : Oxidation yields an aldehyde or carboxylic acid.
-
Secondary hydroxyl (C4) : Oxidation generates a ketone.
Key Reagents and Conditions:
| Reagent | Product | Notes |
|---|---|---|
| Pyridinium chlorochromate (PCC) | Ketone (C4) or aldehyde (C1) | Selective oxidation under mild conditions. |
| Potassium permanganate (KMnO₄) | Carboxylic acid (C1) | Requires acidic or neutral conditions. |
Mechanistic Insight :
Oxidation typically proceeds via a two-electron transfer mechanism. For example, PCC abstracts a proton from the hydroxyl group, forming an oxonium ion intermediate that collapses to a carbonyl group.
Reduction Reactions
The benzyl carbamate group serves as a protecting group for amines, enabling selective deprotection via hydrogenolysis:
Hydrogenolysis with Pd/C:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| H₂, Pd/C, methanol, 25°C, 12 hours | (3S)-3-aminobutan-1-ol | 92% |
Procedure :
The compound undergoes catalytic hydrogenation, cleaving the Cbz (benzyloxycarbonyl) group to release the primary amine. This reaction is stereospecific, retaining the chiral configuration of the starting material .
Application :
This method is critical in peptide synthesis and pharmaceutical intermediate preparation, where temporary amine protection is required.
Scientific Research Applications
Benzyl N-(1,4-dihydroxybutan-2-yl)carbamate, also known as (S)-2-Cbz-aminobutane-1,4-diol, is a chiral compound with the chemical formula and a molecular weight of approximately 239.27 g/mol. It features a benzyl carbamate protecting group attached to an amino group, along with two hydroxyl groups. This compound is versatile as an intermediate in the synthesis of complex molecules and can participate in interactions with biological molecules, making it useful in developing pharmaceuticals targeting specific biological pathways.
Scientific Research Applications
This compound has found applications across various fields, showcasing its versatility in scientific research.
Organic Chemistry
- It serves as an intermediate in organic chemistry.
Antimycobacterial Applications
Benzyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate derivatives have been synthesized and assessed for their antimycobacterial activities. Compounds derived from (2S,3S)-Boc-phenylalanine epoxide, particularly those with a free amino group at C2 and the sulphonamide moiety, showed significant antimycobacterial activity against M. tuberculosis. These findings indicate the potential of these compounds in antimycobacterial drug development.
Enzyme Inhibition
The compound has been studied as an inhibitor of carboxypeptidase A (CPA). Different stereoisomers of the compound exhibited varying levels of inhibitory activity on CPA, demonstrating the compound's potential as a CPA inhibitor. Molecular modeling studies suggested potential interactions with active site components, reinforcing its potential in enzymatic regulation.
Anti-Malarial Activity
Specific derivatives of this compound have been studied for their anti-malarial properties. The compounds displayed promising anti-malarial activity, where structural features, such as the OH group and benzyl group, play a crucial role in generating this activity. This research suggests these derivatives as potential candidates for anti-malarial drug development.
Cholinesterase Inhibition
In a study on cholinesterase inhibition, a series of target benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates were prepared and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Many compounds exhibited strong preferential inhibition of BChE, with some even surpassing the activity of clinically used inhibitors. These results suggest the potential therapeutic applications of these compounds in conditions where cholinesterase inhibition is beneficial.
Interaction Studies
Mechanism of Action
The mechanism of action of (S)-2-Cbz-aminobutane-1,4-diol is primarily related to its functional groups. The hydroxyl groups can participate in hydrogen bonding and nucleophilic reactions, while the amino group can engage in various interactions with biological molecules. The Cbz protecting group ensures the stability of the amino group during synthetic transformations, allowing for selective reactions at other sites.
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
Key analogs, identified via computational similarity assessments, include:
| Compound Name | CAS Number | Structural Features | Similarity Score |
|---|---|---|---|
| Benzyl (1-(methoxymethyl)cyclopropyl)carbamate | 1029716-04-8 | Methoxymethyl cyclopropyl substituent | 0.96 |
| Benzyl N-(3-ethyloxetan-3-yl)carbamate | 1365969-56-7 | 3-Ethyloxetan ring | 0.91 |
| (R)-Benzyl (1-hydroxy-3-methylbutan-2-yl)carbamate | 260978-43-6 | Branched hydroxyalkyl chain | 0.91 |
| (R)-Benzyl (1,4-dihydroxybutan-2-yl)carbamate | 672309-94-3 | Linear diol chain | 0.91 |
Key Observations :
- Benzyl (1-(methoxymethyl)cyclopropyl)carbamate (0.96 similarity) shares the benzyl carbamate core but replaces the diol with a methoxymethyl cyclopropyl group, increasing lipophilicity and steric hindrance .
- Benzyl N-(3-ethyloxetan-3-yl)carbamate (0.91) introduces an oxetane ring, which enhances metabolic stability and bioavailability in drug design .
Protecting Group Strategies
The benzyl carbamate group in the target compound contrasts with alternatives like tert-butyl carbamates (e.g., tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate, CAS: 880545-32-4) .
- Benzyl vs. tert-butyl: Benzyl: Removed via hydrogenolysis (H₂/Pd-C), compatible with acid-sensitive substrates. tert-butyl: Cleaved under acidic conditions (e.g., TFA), preferred for base-sensitive intermediates .
- Applications : Benzyl carbamates are favored in peptide synthesis, while tert-butyl variants dominate in solid-phase combinatorial chemistry due to orthogonal protection strategies .
Biological Activity
Benzyl N-(1,4-dihydroxybutan-2-yl)carbamate, also known as (S)-2-Cbz-aminobutane-1,4-diol, is a chiral compound with notable significance in medicinal chemistry and organic synthesis. Its unique structure, characterized by a benzyl carbamate group and two hydroxyl groups, enables various biological interactions that are crucial for drug development and therapeutic applications.
- Chemical Formula : C₁₂H₁₇N₁O₄
- Molecular Weight : Approximately 239.27 g/mol
- Structure : The compound features a benzyl group attached to a carbamate functional group linked to a butane backbone with hydroxyl groups at the 1 and 4 positions.
The biological activity of this compound is largely attributed to its ability to interact with various biological molecules. The presence of hydroxyl groups facilitates hydrogen bonding and enhances the compound's reactivity, making it a valuable intermediate in the synthesis of biologically active compounds.
Potential Biological Activities:
- Enzyme Inhibition : The compound may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways.
- Drug Development : Its structural attributes allow it to serve as a precursor for synthesizing pharmaceuticals targeting particular receptors or enzymes.
Comparative Analysis with Similar Compounds
The following table outlines key similarities and differences between this compound and other related compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Benzyl (R)-N-(1,5-dihydroxypentan-2-yl)carbamate | 478646-28-5 | Five carbon atoms with hydroxyl groups |
| Benzyl (S)-N-(1,3-dihydroxybutan-2-yl)carbamate | 15475703 | Different stereochemistry and positioning |
| Benzyl (cis/trans)-4-hydroxycyclohexylcarbamate | 27489-63-0 / 149423-70-1 | Cyclohexane ring structure with hydroxyl groups |
Case Studies and Experimental Data
Several studies have explored the biological activities of this compound:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit varying degrees of antimicrobial activity against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus. Concentrations tested ranged from 0.22 to 0.88 μg/mm², showing significant efficacy compared to standard antibiotics .
- Anticancer Properties : In vivo studies have demonstrated that certain analogs of this compound can suppress tumor growth in xenograft models by over 100% in specific cancer types .
- Enzyme Interaction Studies : The compound has been utilized in studies focusing on enzyme mechanisms and protein-ligand interactions, revealing its potential as a key intermediate in synthesizing drugs targeting specific enzymes involved in disease pathways.
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for benzyl N-(1,4-dihydroxybutan-2-yl)carbamate?
- Methodological Answer : The synthesis typically involves carbamate formation via coupling reactions. For example, benzyl carbamates are often synthesized using protected amino alcohols. A solution-phase method with coupling reagents like 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) and diisopropylethylamine (DIEA) can achieve yields of 85–92% . Boc (tert-butoxycarbonyl) protection is commonly employed for amine groups, followed by deprotection with trifluoroacetic acid (TFA) .
Q. How is the molecular structure of this compound determined experimentally?
- Methodological Answer : X-ray crystallography is the gold standard. The SHELX suite (e.g., SHELXS for structure solution and SHELXL for refinement) is widely used for small-molecule crystallography . ORTEP-III with a graphical interface aids in visualizing thermal ellipsoids and molecular geometry . Hydrogen bonding and stereochemistry can be validated using these tools.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported crystal structure data for carbamate derivatives?
- Methodological Answer : Contradictions may arise from twinning, disorder, or refinement errors. SHELXL’s robust refinement algorithms allow for handling high-resolution or twinned data . Validate data using cross-validation (R-free) and electron density maps. For example, SHELXD’s dual-space recycling improves phase determination in ambiguous cases .
Q. What analytical methods are most effective for confirming the purity and identity of this compound?
- Methodological Answer :
- Exact Mass Spectrometry : High-resolution mass spectrometry (HRMS) with a tolerance of ±0.05 Da can distinguish isomers (e.g., exact mass 258.1106 matches metabolites with similar backbones) .
- NMR Spectroscopy : ¹H/¹³C NMR confirms functional groups (e.g., benzyl protons at ~7.3 ppm, carbamate carbonyl at ~155 ppm).
- HPLC : Reverse-phase chromatography with UV detection ensures purity (>95%) .
Q. How can coupling reaction yields be optimized during synthesis?
- Methodological Answer :
- Reagent Selection : DEPBT outperforms HATU in minimizing racemization for carbamate bonds .
- Solvent and Temperature : Use anhydrous THF or DMF at 0–25°C to stabilize reactive intermediates.
- Monitoring : Track reaction progress via TLC or LC-MS to terminate reactions at peak yield.
Q. How does the stability of the carbamate group influence experimental design in aqueous or acidic conditions?
- Methodological Answer : The carbamate group is susceptible to hydrolysis under strongly acidic/basic conditions. For example, TFA-mediated Boc deprotection requires controlled exposure (e.g., 1–2 hours at 0°C) to prevent carbamate cleavage . Stability assays (e.g., pH-dependent degradation studies at 25–37°C) are recommended before designing biological experiments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
